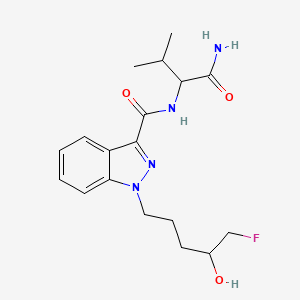
4-fluoro Buphedrone (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buphedrone (hydrochloride) is a substituted cathinone characterized by an ethyl group at the alpha position and an N-terminal methyl group. This compound has been identified in products sold as stimulants. 4-fluoro Buphedrone is a para-fluoro analog of buphedrone. Its biological and toxicological properties have not been evaluated. This product is intended for forensic applications.
Scientific Research Applications
Chemical Analysis and Characterization
Buphedrone, along with its analogs, has been a subject of extensive chemical analysis. Maheux and Copeland (2012) synthesized reference materials for buphedrone and provided complete characterization using various methods like FTIR, FT-Raman, NMR, GC/MS, and ESI-HRMS, which are essential for understanding its chemical properties (Maheux & Copeland, 2012).
Interaction with Biological Materials
The interaction of buphedrone with biological materials has been a key focus area. For instance, Zuba et al. (2013) identified buphedrone in biological and non-biological materials in forensic contexts. This kind of research is crucial for understanding how substances like buphedrone behave in various environments and their potential implications (Zuba, Adamowicz, & Byrska, 2013).
Analytical Methods for Detection
Developing validated methods for the quantification of substances like buphedrone is an important area of research. Santali et al. (2011) discussed the synthesis and full chemical characterization of related compounds, contributing to the development of chromatographic methods for detection and analysis (Santali, Cadogan, Daéid, Savage, & Sutcliffe, 2011).
Metabolic Pathways and In Vivo Studies
Understanding the metabolic pathways and in vivo effects of buphedrone is crucial. Research by Carrola et al. (2020) on the metabolism of buphedrone in mice, using HPLC-MS/MS, is a significant contribution to this field. Such studies help in identifying the metabolic and excretion profiles of new psychoactive substances (Carrola et al., 2020).
Toxicological Studies
Toxicological studies are essential for understanding the potential impacts of buphedrone on health. Khreit et al. (2013) conducted a study on the in vitro metabolism of related compounds in rat liver hepatocytes, which is crucial for determining potential health risks associated with these substances (Khreit et al., 2013).
properties
Product Name |
4-fluoro Buphedrone (hydrochloride) |
|---|---|
Molecular Formula |
C11H14FNO · HCl |
Molecular Weight |
231.7 |
InChI |
InChI=1S/C11H14FNO.ClH/c1-3-10(13-2)11(14)8-4-6-9(12)7-5-8;/h4-7,10,13H,3H2,1-2H3;1H |
InChI Key |
FJVKMWWJQGQKKO-UHFFFAOYSA-N |
SMILES |
FC1=CC=C(C(C(CC)NC)=O)C=C1.Cl |
synonyms |
4-FBP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



